molecular formula C7H11N3O3 B13118126 O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine

O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine

Cat. No.: B13118126
M. Wt: 185.18 g/mol
InChI Key: WAJJZNWNSPVGFZ-UHFFFAOYSA-N
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Description

O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxylamine group attached to the 5-position via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another approach involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and methanolysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the methoxy-substituted pyrimidine ring

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

O-[(4,6-dimethoxypyrimidin-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H11N3O3/c1-11-6-5(3-13-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3

InChI Key

WAJJZNWNSPVGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OC)CON

Origin of Product

United States

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